molecular formula C6H18O24P6 B1263658 5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate

5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate

Cat. No. B1263658
M. Wt: 660.04 g/mol
InChI Key: FFZGWHDHUIRNPY-UYSNGIAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-diphospho-myo-inositol 1,3,4,6-tetrakisphosphate is a myo-inositol tetrakisphosphate that consists of myo-inositol having the four phospho groups located at positions 2, 3, 4 and 6 as well as a diphospho group at position 5. It derives from a myo-inositol. It is a conjugate acid of a 5-diphospho-1D-myo-inositol 1,3,4,6-tetrakisphosphate(11-).

Scientific Research Applications

Structural Characterization and Identification

5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate has been the subject of structural characterization and identification. Studies utilizing NMR analysis and synthetic isomers have contributed to identifying the naturally occurring enantiomers of diphospho-myo-inositol phosphates, such as D-6-diphospho-myo-inositol pentakisphosphate and D-5,6-bisdiphospho-myo-inositol tetrakisphosphate, in organisms like Dictyostelium (Laussmann et al., 1997).

Biochemical Role and Metabolism

5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate is involved in significant biochemical processes. For instance, an enzyme from rat brain was found to transfer a phosphate from diphosphoinositol pentakisphosphate (PP-IP5) to ADP, forming ATP, indicating the high phosphate group transfer potential of PP-IP5 and suggesting a physiological role for this compound (Voglmaier et al., 1996). Additionally, the reversible conversion of Ins(3,4,5,6)P4 into 5-InsP7 and back in a nucleotide-dependent manner by inositol tris/tetrakisphosphate kinase 1 and inositol pentakisphosphate 2-kinase has been shown, highlighting a nexus of bioenergetics status and inositol polyphosphate/diphosphoinositol phosphate metabolism (Whitfield et al., 2020).

Synthetic Studies and Potent InsP3 Inhibitors

The synthesis of densely phosphorylated bis-1,5-diphospho-myo-inositol tetrakisphosphate and its enantiomer has been achieved, providing insights into the complex synthesis and potential applications of these molecules in biological systems (Capolicchio et al., 2014). Additionally, the synthesis of myo-inositol tetrakisphosphate analogues, based on myo-inositol 1,3,4,6-tetrakisphosphate, has led to the discovery of potent inhibitors of Ins(1,4,5)P3 5-phosphatase (Mills & Potter, 2003).

properties

Product Name

5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate

Molecular Formula

C6H18O24P6

Molecular Weight

660.04 g/mol

IUPAC Name

[(2S,3R,5S,6R)-4-hydroxy-2,3,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate

InChI

InChI=1S/C6H18O24P6/c7-1-2(25-31(8,9)10)4(27-33(14,15)16)6(29-36(23,24)30-35(20,21)22)5(28-34(17,18)19)3(1)26-32(11,12)13/h1-7H,(H,23,24)(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6?

InChI Key

FFZGWHDHUIRNPY-UYSNGIAKSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate
Reactant of Route 2
5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate
Reactant of Route 3
5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate
Reactant of Route 4
5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate
Reactant of Route 5
5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate
Reactant of Route 6
5-Diphospho-myo-inositol 1,3,4,6-tetrakisphosphate

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